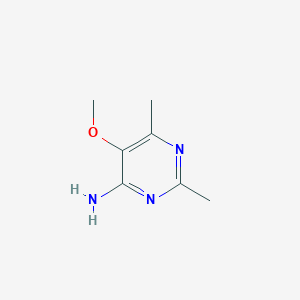

5-Methoxy-2,6-dimethylpyrimidin-4-amine

Description

General Overview of Pyrimidine (B1678525) Scaffolds in Synthetic Organic Chemistry

Pyrimidine scaffolds are of immense interest to organic and medicinal chemists. bldpharm.com They are key components in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. bldpharm.comresearchgate.net The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), which underscores its biological importance. nih.govoregonstate.edu This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules such as enzymes and nucleic acids. nih.govbldpharm.com

In synthetic organic chemistry, the pyrimidine ring serves as a versatile building block for the creation of complex molecules. Its electron-deficient nature, arising from the two electronegative nitrogen atoms, influences its reactivity and allows for various chemical transformations. The synthesis of pyrimidine derivatives has been extensively explored, with numerous methods developed to introduce a wide array of substituents onto the core structure. nih.gov These synthetic strategies are often driven by the desire to create novel compounds with specific electronic and steric properties for applications in drug discovery and materials science. oregonstate.eduorgsyn.org

Structural Classification and Unique Features of 5-Methoxy-2,6-dimethylpyrimidin-4-amine

This compound is a polysubstituted pyrimidine derivative. Its structure is characterized by a central pyrimidine ring with four substituents: a methoxy (B1213986) group at the 5-position, two methyl groups at the 2- and 6-positions, and an amine group at the 4-position. This specific substitution pattern imparts unique electronic and steric properties to the molecule.

The presence of both electron-donating (amine and methoxy) and alkyl groups on the pyrimidine ring influences its aromaticity and reactivity. The amino group at the 4-position and the methoxy group at the 5-position are expected to increase the electron density of the ring through resonance effects. The methyl groups at the 2- and 6-positions contribute to the molecule's steric bulk and also have a slight electron-donating inductive effect. The interplay of these substituents governs the molecule's chemical behavior, including its basicity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Scaffold | Pyrimidine |

| Substituent at C2 | Methyl (-CH3) |

| Substituent at C4 | Amine (-NH2) |

| Substituent at C5 | Methoxy (-OCH3) |

| Substituent at C6 | Methyl (-CH3) |

Research Significance and Academic Relevance of the Pyrimidine Core in Chemical Synthesis

The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. oregonstate.edu This versatility has led to the development of a vast number of pyrimidine-containing drugs with a wide range of therapeutic applications. bldpharm.comresearchgate.net The academic interest in pyrimidine chemistry is driven by the continuous search for new synthetic methodologies that allow for the efficient and selective functionalization of the pyrimidine ring. nih.govmdpi.com

Researchers are constantly exploring novel ways to construct and modify pyrimidine scaffolds to generate libraries of compounds for biological screening. orgsyn.org The development of new catalytic systems and reaction conditions for pyrimidine synthesis is an active area of research. mdpi.com Furthermore, understanding the structure-activity relationships (SAR) of substituted pyrimidines is crucial for the rational design of new molecules with desired properties. nih.gov The study of compounds like this compound contributes to this fundamental knowledge base, providing insights into how specific substitution patterns influence the chemical and physical properties of the pyrimidine system.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-methoxy-2,6-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3O/c1-4-6(11-3)7(8)10-5(2)9-4/h1-3H3,(H2,8,9,10) |

InChI Key |

PJGYZEPWZHLGDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2,6 Dimethylpyrimidin 4 Amine

Historical and Contemporary Approaches to Pyrimidine (B1678525) Ring System Construction

The construction of the pyrimidine ring system has evolved significantly since the first laboratory synthesis of a pyrimidine derivative in the 19th century. Historically, the most fundamental and widely used method is the Principal Synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule such as an amidine, guanidine, or urea. wikipedia.org

A landmark example is the Pinner Synthesis , first reported in 1884, which specifically condenses β-dicarbonyl compounds with amidines to form pyrimidine derivatives. wikipedia.orgmdpi.comslideshare.net This method has been a mainstay for creating a wide variety of substituted pyrimidines. Another classical and powerful method is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, typically under acidic catalysis, to produce dihydropyrimidinones. wikipedia.orgwikipedia.orgorganic-chemistry.org These foundational reactions established the core logic of pyrimidine synthesis: the [3+3] condensation of a three-carbon dielectrophile with a three-atom nucleophilic fragment.

Contemporary synthetic chemistry has built upon these principles, focusing on improving efficiency, sustainability, and molecular diversity. Key modern approaches include:

Multicomponent Reactions (MCRs): Expanding on the Biginelli reaction, modern MCRs allow for the synthesis of complex, highly substituted pyrimidines in a single step from three or more starting materials. nih.govbohrium.com These reactions are prized for their atom economy and operational simplicity. Iridium-catalyzed MCRs, for instance, can assemble pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.orgfigshare.com

Catalysis: The use of advanced catalysts has revolutionized pyrimidine synthesis. This includes homogeneous catalysts like copper and palladium complexes for cycloadditions and cross-coupling reactions, as well as heterogeneous and nanocatalysts for improved recyclability and milder reaction conditions. mdpi.com

Modern Techniques: Technologies such as microwave irradiation and ultrasound are now used to accelerate reaction rates and improve yields, often under solvent-free conditions. mdpi.comorganic-chemistry.orgorganic-chemistry.org

These modern strategies provide a versatile toolbox for constructing the pyrimidine core, enabling the synthesis of complex targets with greater control and efficiency.

Targeted Synthesis Pathways to 5-Methoxy-2,6-dimethylpyrimidin-4-amine

Synthesizing the specific isomer this compound requires a targeted approach that correctly places the methyl, methoxy (B1213986), and amine groups on the pyrimidine ring. This can be achieved either by building the ring from appropriately substituted precursors or by functionalizing a pre-formed pyrimidine core.

The most direct approach to building the substituted pyrimidine ring is through a cyclization reaction, typically a condensation. Following the logic of the Pinner synthesis, the 2,6-dimethyl substitution pattern points to the use of acetylacetone as the three-carbon (C-C-C) component. The 4-amino group can be sourced from guanidine, which serves as the N-C-N component. wikipedia.org

A common procedure involves the reaction of acetylacetone with a guanidine salt, such as guanidine nitrate, in an aqueous alkaline medium. google.com Heating these components promotes a condensation-cyclization cascade to form the 2-amino-4,6-dimethylpyrimidine core.

| Component 1 (C-C-C fragment) | Component 2 (N-C-N fragment) | Conditions | Core Product | Reference |

|---|---|---|---|---|

| Acetylacetone | Guanidine Nitrate | Aqueous Sodium Carbonate, 95-100°C | 2-Amino-4,6-dimethylpyrimidine | google.com |

To achieve the final target, this strategy would require a starting material where the 5-position is already functionalized with a methoxy group. This would necessitate the use of 3-methoxyacetylacetone as the β-dicarbonyl precursor. However, given the potential difficulty in sourcing or synthesizing this specific precursor, a multi-step sequence starting from a simpler pyrimidine core is often a more practical approach.

A more flexible and common strategy involves the synthesis of a simpler pyrimidine core followed by the sequential introduction and modification of functional groups. This approach allows for greater control over the final substitution pattern. A plausible multi-step pathway to this compound is outlined below.

Plausible Multi-Step Synthetic Route:

Ring Formation: The synthesis can begin with the formation of 4,6-dimethylpyrimidin-2-ol from the condensation of acetylacetone and urea.

Chlorination: The hydroxyl group at the 4-position (via its tautomeric form) can be converted into a more reactive chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This yields 4-chloro-2,6-dimethylpyrimidine.

Nitration: Introduction of a nitro group at the 5-position. Electrophilic nitration of the pyrimidine ring can be challenging due to its electron-deficient nature. However, the existing alkyl groups provide some activation, and nitrating conditions (e.g., nitric acid/sulfuric acid) can install a nitro group, yielding 4-chloro-2,6-dimethyl-5-nitropyrimidine.

Amination: The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). Reacting the 4-chloropyrimidine intermediate with ammonia or an ammonia equivalent replaces the chlorine with an amino group, forming 2,6-dimethyl-5-nitropyrimidin-4-amine.

Reduction and Diazotization: The 5-nitro group is reduced to an amino group (e.g., using a metal catalyst like Pd/C with hydrogen gas, or SnCl₂). This yields 2,6-dimethylpyrimidine-4,5-diamine. The resulting 5-amino group can then be converted to a hydroxyl group via a diazotization reaction (using NaNO₂/H₂SO₄) followed by hydrolysis.

O-Methylation: The final step is the methylation of the 5-hydroxyl group to a methoxy group using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

An alternative final step could involve the nucleophilic substitution of a halogen at the 5-position with sodium methoxide. This would require bromination or iodination at the 5-position instead of nitration in step 3.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclocondensation | Acetylacetone, Urea | 4,6-Dimethylpyrimidin-2-ol |

| 2 | Chlorination | POCl₃ | 4-Chloro-2,6-dimethylpyrimidine |

| 3 | Nitration | HNO₃, H₂SO₄ | 4-Chloro-2,6-dimethyl-5-nitropyrimidine |

| 4 | Nucleophilic Aromatic Substitution (Amination) | Ammonia (NH₃) | 2,6-Dimethyl-5-nitropyrimidin-4-amine |

| 5 | Nitro Reduction | H₂, Pd/C or SnCl₂ | 2,6-Dimethylpyrimidine-4,5-diamine |

| 6 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄; H₂O | 4-Amino-2,6-dimethylpyrimidin-5-ol |

| 7 | O-Methylation | (CH₃)₂SO₄, Base | This compound |

This modular approach allows for the introduction of various functionalities, making it a powerful strategy for creating libraries of related compounds.

Achieving the desired substitution pattern on the pyrimidine ring requires careful management of chemo- and regioselectivity. The pyrimidine ring is inherently electron-deficient, which dictates its reactivity.

Nucleophilic Substitution: The C2, C4, and C6 positions are electron-poor and thus susceptible to nucleophilic attack, especially when bearing a good leaving group like a halogen. thieme-connect.com In a molecule like 2,4-dichloro-6-methylpyrimidine, a nucleophile will preferentially attack the C4 position over the C2 position, a selectivity that can be exploited in multi-step syntheses. thieme-connect.com

Electrophilic Substitution: Electrophilic attack on the pyrimidine ring itself is generally difficult. growingscience.com Reactions like nitration or halogenation typically require harsh conditions and are highly dependent on the directing effects of existing substituents. Activating groups, such as amino or hydroxyl groups, facilitate electrophilic substitution and direct incoming electrophiles, while deactivating groups make it even more challenging. The order of functional group introduction is therefore critical. For instance, introducing the 5-substituent before the 4-amino group is often strategic, as the powerful activating nature of the amino group could otherwise misdirect subsequent reactions.

Metalation: Directed ortho-metalation using strong bases can achieve regioselective functionalization by deprotonating a specific C-H bond, guided by a directing group. This allows for the introduction of a wide range of electrophiles at positions that are otherwise difficult to functionalize. thieme-connect.de

Controlling the sequence of reactions and choosing appropriate reagents are paramount to navigating these selectivity issues and ensuring the formation of the desired this compound isomer. nih.gov

Optimization of Reaction Conditions and Yields for the Compound

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters for each step to maximize yield and purity while minimizing reaction time and side product formation. Key parameters that are typically screened include temperature, solvent, catalyst system, and reactant stoichiometry.

For the crucial C-N bond-forming step (amination), transitioning from classical SNAr conditions to a catalyzed reaction like the Buchwald-Hartwig amination can dramatically improve outcomes. Optimization of such a reaction involves a designed experimental approach where multiple variables are adjusted simultaneously. bristol.ac.uk

| Parameter | Variables to Consider | Potential Impact on Reaction |

|---|---|---|

| Temperature | -20°C to 150°C (or higher with microwave) | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products. |

| Solvent | Toluene, Dioxane, DMF, DMSO, Acetonitrile | Influences solubility of reactants and catalyst, and can affect catalyst activity and reaction mechanism. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for deprotonating the amine in catalyzed reactions. The choice of base can significantly impact yield. |

| Reactant Ratio | Stoichiometric or excess of one reagent | Using a slight excess of the amine can help drive the reaction to completion. |

Catalysis is central to the modern, efficient synthesis of complex pyrimidines. For the targeted synthesis of this compound, catalysts would be most critical in the amination step, particularly if a Buchwald-Hartwig C-N coupling is employed to form the 4-amino group from a 4-chloropyrimidine precursor. wikipedia.org

The Buchwald-Hartwig amination utilizes a palladium catalyst, which consists of a palladium source and a phosphine ligand. wikipedia.orgnih.gov The performance of the reaction is highly dependent on the specific combination of these two components.

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of precursor can affect the ease of formation of the active Pd(0) catalyst.

Phosphine Ligands: The ligand is arguably the most critical component. Its electronic and steric properties fine-tune the reactivity of the palladium center.

First-generation ligands like PPh₃ are effective in some cases but have limited scope.

Bidentate ligands such as BINAP and Xantphos often provide higher stability and reactivity, leading to better yields. wikipedia.orgnih.gov

Bulky, electron-rich monophosphine ligands like XPhos and RuPhos are considered state-of-the-art for many challenging aminations, allowing for reactions at lower temperatures and with a broader range of substrates, including less reactive aryl chlorides. acs.org

Screening a matrix of catalysts, ligands, bases, and solvents is a standard approach to identify the optimal conditions for a specific transformation, such as the amination of a substituted 4-chloropyrimidine. bristol.ac.uknih.govnih.gov

| Palladium Source | Ligand | Typical Substrates | Key Characteristics | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | Aryl chlorides, bromides | Highly active, broad scope, often allows for lower reaction temperatures. | acs.org |

| Pd(OAc)₂ | BINAP | Aryl bromides, iodides, triflates | Classic bidentate ligand, good for electron-neutral or -rich aryl halides. | wikipedia.org |

| PdCl₂(PPh₃)₂ | Xantphos | Aryl bromides | Offers a wide bite angle, effective in preventing catalyst deactivation. | nih.gov |

| Pd(OAc)₂ | t-Bu₃P | Aryl bromides, chlorides | Sterically hindered, electron-rich ligand promoting fast oxidative addition. | thieme-connect.com |

Solvent Effects and Temperature Regimen

The selection of an appropriate solvent and the control of temperature are paramount in the synthesis of pyrimidine derivatives, impacting reaction rates, yields, and the formation of byproducts. While a direct protocol for this compound is not extensively detailed in publicly available literature, the synthesis of analogous compounds provides insight into suitable conditions.

One plausible synthetic approach involves the nucleophilic substitution of a precursor such as a di-chlorinated pyrimidine. The synthesis of related 5-methoxypyrimidine intermediates, for instance, often involves refluxing in solvents like toluene at temperatures ranging from 100 to 160°C for several hours. google.com In other syntheses of substituted pyrimidines, alcoholic solvents such as ethanol or butanol are employed, often under reflux conditions. mdpi.com The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. For instance, higher boiling point solvents like butanol are used for reactions that require sustained high temperatures. mdpi.com

The solubility of pyrimidine derivatives, and thus the reaction kinetics, is highly dependent on the solvent and temperature. Studies on the solubility of various pyrimidine derivatives have shown that solubility generally increases with temperature in organic solvents like chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate. worldscientificnews.com This property is crucial for ensuring that the reactants are in the solution phase for the reaction to proceed efficiently.

Some modern synthetic approaches for pyrimidine derivatives have explored solvent-free conditions, which can offer environmental benefits and potentially higher yields. researchgate.netnih.gov These reactions are often conducted at elevated temperatures to facilitate the melting and mixing of the reactants. nih.gov The use of microwave irradiation in conjunction with or without a solvent has also been shown to accelerate the synthesis of pyrimidine derivatives, often leading to shorter reaction times and improved yields. organic-chemistry.org

The following table summarizes the solvent and temperature conditions used in the synthesis of related pyrimidine compounds, which can be extrapolated for the synthesis of this compound.

| Precursor/Reaction Type | Solvent(s) | Temperature | Duration | Reference |

| Synthesis of 2,4-dichloro-5-methoxy pyrimidine | Toluene | 100 - 160°C (Reflux) | 2 - 6h | google.com |

| Synthesis of Indazolyl-Pyrimidine Derivatives | n-Butanol | Reflux | Overnight | mdpi.com |

| Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Toluene | Reflux | 8h | mdpi.com |

| Cyclocondensation for pyrimidine synthesis | Ethanol | Ambient Temperature | - | researchgate.net |

| Solvent-free synthesis of pyrimidine-5-carbonitrile derivatives | None | 200°C | - | nih.gov |

Isolation and Purification Techniques for this compound

Following the synthesis, the isolation and purification of this compound are essential to remove unreacted starting materials, reagents, and byproducts. The choice of technique depends on the physical properties of the target compound and the nature of the impurities.

Initial Work-up: A typical initial work-up procedure for pyrimidine synthesis involves cooling the reaction mixture, followed by quenching with water or an acidic solution. orgsyn.org The product can then be extracted into an organic solvent such as dichloromethane or ethyl acetate. orgsyn.org The organic layers are often combined, washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. orgsyn.org

Recrystallization: Recrystallization is a widely used and effective technique for purifying solid organic compounds. libretexts.org The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at varying temperatures. libretexts.org The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. libretexts.orgyoutube.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com For aminopyrimidine derivatives, a mixture of solvents like ethyl acetate/hexane is sometimes used for recrystallization. orgsyn.org However, it is important to note that recrystallization can sometimes lead to the formation of different polymorphic forms or solvates, which may have different physical properties. nih.gov

Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). nih.gov This method is particularly useful for separating mixtures of compounds with similar polarities. The crude product is dissolved in a small amount of solvent and loaded onto a column packed with silica gel. A solvent or a mixture of solvents is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation. orgsyn.orgnih.gov

Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov Different solvent systems can be tested to achieve the best separation of the desired product from impurities. nih.govcapes.gov.br

The following table outlines common isolation and purification techniques applicable to this compound, based on methods used for related compounds.

| Technique | Description | Key Considerations | References |

| Extraction | Separation of the product from the reaction mixture into an immiscible organic solvent. | Choice of appropriate organic solvent (e.g., dichloromethane, ethyl acetate). pH adjustment of the aqueous phase. | orgsyn.org |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Selection of a suitable solvent or solvent system (e.g., ethyl acetate/hexane). Gradual cooling to obtain well-formed crystals. | orgsyn.orgnih.gov |

| Column Chromatography | Separation of a mixture based on the differential adsorption of its components to a stationary phase (e.g., silica gel) as a mobile phase is passed through it. | Choice of stationary phase and eluent system. Proper packing of the column to ensure good separation. | orgsyn.orgnih.gov |

| Thin-Layer Chromatography (TLC) | A rapid method to separate and identify compounds in a mixture. Used to monitor reaction progress and to determine the optimal eluent for column chromatography. | Selection of the appropriate TLC plate and solvent system to achieve good separation of spots. | nih.govcapes.gov.br |

Chemical Reactivity and Transformation Studies of 5 Methoxy 2,6 Dimethylpyrimidin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally considered an electron-deficient aromatic system, making it susceptible to nucleophilic attack. However, the presence of electron-donating groups, such as the amino group at C4 and the methoxy (B1213986) group at C5, increases the electron density of the ring, making it more amenable to electrophilic substitution than unsubstituted pyrimidine.

Electrophilic attack is most likely to occur at the carbon atom with the highest electron density that is not sterically hindered. In the case of 5-Methoxy-2,6-dimethylpyrimidin-4-amine, the C5 position is already substituted. Therefore, electrophilic substitution is not a common reaction pathway. However, under forcing conditions, reactions such as the Vilsmeier-Haack reaction can introduce a formyl group onto electron-rich heterocyclic systems. For instance, the formylation of 2-methylpyrimidine-4,6-diol, an analogous compound, occurs at the 5-position. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidines, especially when a good leaving group is present. While this compound itself does not have a leaving group on the ring, related pyrimidines with halogen substituents readily undergo nucleophilic displacement. These reactions underscore the inherent electrophilicity of the pyrimidine ring, which can be exploited in synthetic strategies. For example, sulfite-catalyzed nucleophilic substitution reactions have been studied on thiamin and analogous pyrimidines, proceeding through a multistep addition-elimination mechanism. nih.govacs.orgqueensu.ca

Reactions Involving the Amino Group at C4

The amino group at the C4 position is a key site for a variety of chemical transformations due to its nucleophilic character.

Acylation and Sulfonylation Reactions

The primary amino group of this compound is expected to readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents. These reactions would lead to the formation of the corresponding amide and sulfonamide derivatives.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one | Chloroacetyl chloride | 2-chloro-N-(5-benzoyl-2-oxo-4-phenyl-1,2-dihydropyrimidin-1-yl)acetamide | Acetonitrile, 0°C | mdpi.com |

Sulfonylation of aminopyrimidines is also a known transformation. The reaction typically involves the treatment of the aminopyrimidine with a sulfonyl chloride in the presence of a base.

Alkylation and Arylation Strategies

The nitrogen atom of the amino group can be alkylated or arylated to form secondary or tertiary amines. Alkylation can be achieved using alkyl halides, while arylation often requires more sophisticated methods such as transition-metal-catalyzed cross-coupling reactions.

A study on the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines demonstrates that the amino group can be alkylated, though in some cases, intramolecular cyclizations can occur if the alkylating agent contains a suitable leaving group. nih.gov

N-arylation of aminopyrimidines is commonly achieved through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aminopyrimidine and an aryl halide. While no specific examples for this compound are reported, this methodology has been successfully applied to a wide range of aminopyrimidine substrates.

| Amine | Aryl Halide | Catalyst/Ligand | Base | Product | Yield | Reference |

| 4-chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | Dichlorobis(triphenylphosphine)Pd(II) | Na2CO3 | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 74% | N/A |

Formation of Imine and Amide Derivatives

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.org

| Reactant 1 | Reactant 2 | Product Type | Conditions |

| Primary Amine | Aldehyde/Ketone | Imine | Mildly acidic |

Amide derivatives, as discussed in the acylation section, are formed through the reaction of the amino group with acylating agents like acyl chlorides or anhydrides. A protocol for the synthesis of pyrimidine derivatives by the direct condensation of N-vinyl or N-aryl amides with nitriles has also been described. queensu.ca

Transformations of the Methoxy Group at C5

The methoxy group at the C5 position is a potential site for chemical modification, primarily through cleavage of the ether linkage.

Demethylation and Ether Cleavage Reactions

The methyl group of the methoxy ether can be cleaved to yield the corresponding 5-hydroxypyrimidine derivative. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr3).

The cleavage of aryl methyl ethers with HBr or HI proceeds via a nucleophilic substitution mechanism (SN1 or SN2). Boron tribromide is a particularly effective reagent for the demethylation of aryl methyl ethers and is often used in a 1:1 stoichiometric ratio. A study on 4,6-diamino-5-alkoxypyrimidines demonstrated the successful cleavage of a 5-methoxy group using BBr3 to give the corresponding 5-hydroxy derivative in high yield.

| Starting Material | Reagent | Product | Yield | Reference |

| 6-chloro-N-cyclopentyl-5-methoxypyrimidin-4-amine | BBr3 | 4-amino-6-chloro-N-cyclopentylpyrimidin-5-ol | High |

Interconversion to Other Oxygenated Functionalities

The methoxy group at the C5 position of this compound is a key site for functional group interconversion, allowing for its transformation into other oxygenated moieties, primarily the hydroxyl group, which exists in tautomeric equilibrium with its corresponding keto form (a pyrimidone).

One of the fundamental transformations of alkoxypyrimidines is their conversion to N-alkylated pyrimidones through thermal rearrangement. Studies on 2- and 4-methoxypyrimidines have shown that heating these compounds can induce an intermolecular, ionic rearrangement to the corresponding N-methyl-oxopyrimidines rsc.org. For this compound, a similar thermal treatment could potentially lead to methylation of one of the ring nitrogens (N1 or N3) or the exocyclic amino group, though the presence of multiple potential methylation sites complicates the outcome. The relative rates of rearrangement are influenced by the electronic nature of other substituents on the ring rsc.org.

Another key reaction is the demethylation of the methoxy group to yield a hydroxyl group. This is typically achieved under acidic conditions via nucleophilic attack on the methyl group by a nucleophile (e.g., a halide ion from a hydrohalic acid like HBr or HI), proceeding through an SN2 mechanism. The resulting 4-amino-2,6-dimethylpyrimidin-5-ol would exist in equilibrium with its pyrimidone tautomers.

| Transformation | Reagents/Conditions | Product Type | Notes |

| O- to N-Alkyl Migration | Heat, often in a high-boiling solvent (e.g., triethylamine) | N-Methyl pyrimidone | An intermolecular, ionic mechanism is proposed rsc.org. The product could be a mixture of isomers due to multiple nitrogen atoms available for alkylation. |

| Demethylation | Concentrated HBr or HI | Pyrimidinol / Pyrimidone | Classic ether cleavage reaction. The product will exist as the more stable tautomeric form. |

Reactivity of the Methyl Groups at C2 and C6

The methyl groups at the C2 and C6 positions of the pyrimidine ring are not inert. Their reactivity is significantly enhanced due to the electron-withdrawing effect of the adjacent ring nitrogen atoms. This makes the protons on these methyl groups considerably more acidic than those of a simple alkylbenzene like toluene, rendering them susceptible to deprotonation and subsequent functionalization stackexchange.com.

The methyl groups at C2 and C6 can be deprotonated by strong bases to form a resonance-stabilized carbanion. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, in a manner analogous to the formation of an enolate from a ketone stackexchange.com. Suitable bases for this transformation include organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA).

Once formed, this nucleophilic carbanion can react with a variety of electrophiles to install new functional groups on one or both of the methyl carbons. This provides a powerful synthetic route for elaborating the structure of the parent molecule.

| Electrophile | Reagent Example | Product Functional Group |

| Aldehydes/Ketones | Benzaldehyde, Acetone | β-Hydroxyalkyl |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Extended Alkyl Chain |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Esters | Ethyl acetate | β-Keto group |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silylmethyl |

This reactivity allows for the construction of a diverse array of derivatives, such as the formation of styrylpyrimidines through the condensation with aromatic aldehydes, which is a reaction characteristic of active methyl groups on heterocyclic rings stackexchange.com.

While less documented for this specific molecule, the activated nature of the C2 and C6 methyl groups also makes them potential sites for functionalization via radical pathways. Free radical attack on pyrimidine has been observed wikipedia.org. In analogy with other activated methyl groups in heterocyclic systems, reactions involving radical initiators could lead to substitution on the methyl carbon.

A prime example of such a transformation is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This would generate a bromomethylpyrimidine, which is a versatile synthetic intermediate. This intermediate can subsequently be converted into other functionalities through nucleophilic substitution reactions (e.g., conversion to hydroxymethyl, cyanomethyl, or aminomethyl groups).

Heterocyclic Annulation and Ring Expansion Reactions Utilizing the Pyrimidine Core

The pyrimidine ring in this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems (annulation) or be induced to rearrange into larger rings (ring expansion).

Recent strategies in synthetic chemistry have demonstrated the ability to use the pyrimidine core as a building block. A "deconstruction-reconstruction" approach involves activating the pyrimidine by converting it into a pyrimidinium salt, which can then be cleaved to an open-chain intermediate. This intermediate can subsequently be recyclized with different reagents to form new pyrimidines, or other heterocycles like pyridines or azoles nih.gov. This strategy allows for significant diversification of the original pyrimidine core nih.gov.

Furthermore, the amino and methyl groups on the ring can participate in condensation reactions with bifunctional reagents to build new fused rings. For example, multicomponent reactions starting with a substituted 6-aminopyrimidine (such as 6-amino uracil, an analogue) can lead to the formation of fused systems like indeno-pyrido[2,3-d]pyrimidines through a sequence of Knoevenagel condensation and Michael addition reactions acs.org.

Ring expansion reactions, while less common, can be initiated by the introduction of a carbene or a nitrene, which can insert into a bond of the ring, or through rearrangements of bicyclic intermediates wikipedia.org. For instance, a reaction analogous to the Buchner ring expansion could potentially transform the pyrimidine into a diazepine derivative, though such reactivity is highly dependent on the specific substrate and reaction conditions wikipedia.org.

Mechanistic Investigations of Key Transformations Involving this compound

The mechanisms of the key transformations involving substituted pyrimidines have been the subject of detailed study, providing insight into the probable pathways for reactions of this compound.

Interconversion of Methoxy Group : The thermal rearrangement of methoxypyrimidines to N-methylpyrimidones is proposed to proceed through an intermolecular, ionic mechanism. This involves the dissociation of the methyl group as a cation (or its transfer to a carrier) followed by attack at a ring nitrogen atom rsc.org.

Reactivity of Methyl Groups : The deprotonation of the methyl groups at C2 and C6 is a classic acid-base reaction, with the stability of the resulting conjugate base explained by resonance delocalization of the negative charge onto the ring nitrogens stackexchange.com. Subsequent reactions with electrophiles follow standard nucleophilic addition or substitution pathways.

Radical Functionalization : Radical functionalization of the pyrimidine ring itself has been proposed to occur via a radical substitution (SR) mechanism. This involves the initial addition of a radical (e.g., •OH) to the ring, followed by the elimination of a hydrogen atom to restore aromaticity uhmreactiondynamics.orgrsc.org. Functionalization of the methyl groups would likely proceed via a standard radical chain mechanism involving initiation, propagation (hydrogen abstraction from the methyl group to form a stabilized benzylic-type radical), and termination steps.

Ring Annulation : The mechanism for the formation of fused heterocycles, such as the synthesis of indeno-pyrido[2,3-d]pyrimidines, involves a well-understood sequence. A plausible mechanism begins with a Knoevenagel condensation between an aldehyde and an active methylene compound (like 1,3-indanedione), followed by a nucleophilic Michael addition of the aminopyrimidine, and concluding with an intramolecular cyclization and dehydration to form the final fused aromatic system acs.org.

These mechanistic principles provide a robust framework for predicting and understanding the chemical behavior of this compound and for designing synthetic routes to its derivatives.

Computational and Theoretical Studies of 5 Methoxy 2,6 Dimethylpyrimidin 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic distribution of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to map out the energy landscape and electron density.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like 5-Methoxy-2,6-dimethylpyrimidin-4-amine, DFT is widely used to predict ground-state properties. Methods such as the B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate vibrational frequencies. nih.govnih.govnih.gov

The optimization process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For the analogous compound 2-amino-4,6-dimethyl pyrimidine (B1678525) (ADMP), DFT calculations have shown excellent agreement with experimental data, confirming the reliability of this approach for pyrimidine derivatives. nih.gov The introduction of a methoxy (B1213986) group at the 5-position is expected to cause slight distortions in the pyrimidine ring due to steric and electronic effects, which can be accurately modeled.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.34 Å |

| C4-N3 | 1.35 Å | |

| C4-C5 | 1.42 Å | |

| C5-C6 | 1.41 Å | |

| C4-N(amine) | 1.36 Å | |

| C5-O(methoxy) | 1.37 Å | |

| Bond Angle (°) | C2-N1-C6 | 117.5° |

| N1-C2-N3 | 125.0° | |

| N3-C4-C5 | 116.0° | |

| C4-C5-C6 | 120.5° |

Note: Values are illustrative and based on typical results for similar substituted pyrimidines.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory by solving the electronic Schrödinger equation with fewer approximations than DFT. researchgate.net These methods are more computationally intensive but can provide more accurate results for electron correlation effects, which are important for understanding non-covalent interactions and reaction barriers. For pyrimidine systems, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate electronic properties with greater precision, serving as a benchmark for less expensive methods. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

Red regions signify areas of negative potential, rich in electrons, which are susceptible to electrophilic attack. For this compound, these regions are expected around the pyrimidine ring's nitrogen atoms (N1 and N3) and the oxygen atom of the methoxy group, due to their lone pairs of electrons. nih.gov

Blue regions denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green regions represent neutral or weakly polarized areas.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other polar molecules or ions, guiding the understanding of its intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are key descriptors of a molecule's electronic behavior. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A high HOMO energy indicates a greater propensity to donate electrons. In this compound, the HOMO is likely to be distributed over the electron-rich pyrimidine ring and the amino group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A low LUMO energy suggests a greater ability to accept electrons. The LUMO is typically located on the pyrimidine ring. wuxibiology.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. materialsciencejournal.org

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | LUMO - HOMO; indicates chemical reactivity |

| Ionization Potential (IP) | 6.2 eV | Approximated as -EHOMO |

| Electron Affinity (EA) | 1.5 eV | Approximated as -ELUMO |

Note: Values are illustrative, based on DFT calculations for analogous heterocyclic systems. materialsciencejournal.orgmdpi.com

Conformational Analysis and Energy Minimization Studies of the Compound

Even for relatively rigid molecules like pyrimidine derivatives, conformational flexibility exists, primarily due to the rotation of substituent groups. For this compound, the key rotational freedom involves the C5-O bond of the methoxy group and the O-CH₃ bond.

Spectroscopic Property Prediction (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained that often show strong correlation with experimental values. nih.govacs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| C2-CH₃ | 2.4 - 2.6 | 20 - 25 |

| C6-CH₃ | 2.4 - 2.6 | 20 - 25 |

| C5-OCH₃ | 3.8 - 4.0 | 55 - 60 |

| N4-NH₂ | 5.5 - 6.5 | - |

| C2 | - | 160 - 165 |

| C4 | - | 162 - 167 |

| C5 | - | 110 - 115 |

| C6 | - | 158 - 163 |

Note: Shift ranges are estimates based on DFT predictions for similar pyrimidine structures. nih.govnih.govrsc.org

IR Vibrational Frequencies: DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. github.io These frequencies correspond to the energy absorbed to excite molecular vibrations, such as bond stretches and bends, which are observed in an infrared (IR) spectrum. dtic.mil While calculated frequencies are often systematically higher than experimental ones, they can be corrected using scaling factors to achieve excellent agreement. researchgate.netijera.com This allows for the assignment of specific absorption bands to particular functional groups. ijirset.comresearchgate.net

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3500 - 3550 |

| N-H Symmetric Stretch | -NH₂ | 3400 - 3450 |

| C-H Aromatic/Aliphatic Stretch | -CH₃ | 2950 - 3100 |

| N-H Scissoring (Bend) | -NH₂ | 1620 - 1660 |

| C=N/C=C Ring Stretch | Pyrimidine Ring | 1550 - 1600 |

| C-O Asymmetric Stretch | -OCH₃ | 1250 - 1280 |

Note: Frequencies are typical scaled values from DFT calculations. nih.govresearchgate.net

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.commdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the positions and intensities of peaks in a UV-Vis spectrum. chemrxiv.orgresearchgate.net For pyrimidine derivatives, the primary absorptions are typically due to π → π* transitions within the aromatic ring.

Reaction Mechanism Simulation and Transition State Analysis of Transformations

Extensive searches for computational and theoretical studies focusing specifically on the reaction mechanism simulations and transition state analyses of transformations involving this compound did not yield relevant data. Scientific literature accessible through the performed searches does not currently contain detailed research findings, such as data tables or in-depth analyses, on the simulated reaction pathways or the energetic profiles of transition states for this particular compound.

Therefore, it is not possible to provide an article with the requested detailed content, including interactive data tables on reaction mechanisms and transition state analyses, for this compound at this time. Further research and publication in this specific area would be required to generate the necessary data.

Role of 5 Methoxy 2,6 Dimethylpyrimidin 4 Amine As a Synthetic Scaffold and Precursor

Utilization in the Construction of Novel Fused Heterocyclic Systems

The densely functionalized core of 5-Methoxy-2,6-dimethylpyrimidin-4-amine makes it an ideal starting material for the synthesis of fused heterocyclic systems. The 4-amino group and the adjacent C5-methoxy substituent can participate in cyclization reactions to form a variety of bicyclic and polycyclic structures. A common strategy involves the reaction of 4-aminopyrimidines with bifunctional reagents to construct a new ring fused to the pyrimidine (B1678525) core.

For instance, the synthesis of pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds has been achieved by heating 4-aminopyrimidines with reagents like diethyl 2-(ethoxymethylene)malonate. nih.gov This reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization. nih.gov The presence of the 5-methoxy group in this compound would be expected to influence the electronic properties of the pyrimidine ring and potentially the regioselectivity of such cyclizations.

Furthermore, the methyl groups at positions 2 and 6 are not mere spectators. These groups are "active" in the sense that their protons are more acidic than those of a simple alkane due to the electron-withdrawing nature of the pyrimidine ring. This allows for their participation in condensation reactions, for example, with aldehydes, to form styryl derivatives which can then be subjected to further cyclization reactions to build additional fused rings.

A hypothetical reaction scheme for the construction of a fused pyrimidine system from this compound is presented below:

| Reactant | Reagent | Product | Fused System |

| This compound | Diethyl ethoxymethylenemalonate | Enamine intermediate | Pyrimido[4,5-d]pyrimidine |

| This compound | Aromatic aldehyde | Styryl derivative | Further annulated systems |

Derivatization Strategies for the Generation of Chemical Libraries for Research Purposes

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The scaffold of this compound offers several points for diversification, making it an attractive starting point for combinatorial chemistry.

The primary amino group at the 4-position is a key handle for derivatization. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aromatic substituents.

These reactions allow for the introduction of a wide range of functional groups and structural motifs, leading to the rapid generation of a library of diverse compounds. The methoxy (B1213986) and methyl groups also offer opportunities for modification, although they are generally less reactive than the amino group. For example, the methoxy group could potentially be demethylated to a hydroxyl group, which could then be further functionalized.

Applications as a Key Building Block in Complex Molecule Synthesis

In the context of medicinal chemistry, substituted aminopyrimidines are privileged scaffolds found in many kinase inhibitors. The 4-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The substituents at the 2, 5, and 6 positions can be tailored to occupy specific pockets within the active site, thereby conferring potency and selectivity. While specific examples utilizing this compound are not prevalent in the literature, its structural similarity to known kinase inhibitor scaffolds suggests its potential in this area.

Development of Novel Synthetic Methodologies and Reagents Based on the Pyrimidine Structure

The unique reactivity of this compound can also be harnessed to develop novel synthetic methodologies. For example, the activation of the C-H bonds of the methyl groups could be explored for direct functionalization, bypassing the need for pre-functionalized starting materials.

Furthermore, the pyrimidine ring itself can be modified through various reactions. For instance, halogenation of the pyrimidine ring could introduce useful synthetic handles for cross-coupling reactions, allowing for the attachment of a wide range of substituents. The development of regioselective methods for such transformations would be of significant interest.

Design and Synthesis of Chemically Modified Analogs for Academic Exploration of Structure-Reactivity Relationships

The systematic modification of the this compound scaffold provides an excellent platform for studying structure-reactivity relationships. By synthesizing a series of analogs with variations at each of the substituent positions, chemists can probe the electronic and steric effects on the reactivity of the molecule.

Future Directions and Emerging Research Avenues for 5 Methoxy 2,6 Dimethylpyrimidin 4 Amine Research

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives has a long history, but modern chemistry demands more environmentally benign and efficient methods. ijsat.org Future research on 5-Methoxy-2,6-dimethylpyrimidin-4-amine should prioritize the development of sustainable synthetic routes that align with the principles of green chemistry. rasayanjournal.co.inpowertechjournal.comnih.gov

Traditional methods often involve harsh reagents and generate significant waste. rasayanjournal.co.in Emerging green chemistry approaches for pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and reduced waste. powertechjournal.comnih.gov An MCR approach to this compound could involve the condensation of a β-dicarbonyl compound (or equivalent) with an amidine derivative and a methoxy (B1213986) source under catalytic conditions.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. powertechjournal.comnanobioletters.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. powertechjournal.comnih.gov

Biocatalysis and Renewable Feedstocks: Employing enzymes as catalysts and utilizing starting materials derived from biomass, such as alcohols, represents a frontier in sustainable synthesis. powertechjournal.comnih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been reported, showcasing a pathway that generates only hydrogen and water as byproducts. nih.gov

The table below outlines potential green synthetic strategies that could be explored for the target compound.

| Strategy | Starting Materials (Potential) | Advantages |

| Multicomponent Reaction | β-ketoester, Guanidine, Methanol | High atom economy, step efficiency. powertechjournal.comnih.gov |

| Microwave-Assisted Synthesis | Chalcone precursor, Guanidine | Reduced reaction time, higher yields. powertechjournal.comnanobioletters.com |

| Catalytic Alcohol Dehydrogenation | Alcohols, Amidines | Use of renewable feedstocks, water/H₂ byproducts. nih.gov |

Development of Advanced Catalytic Transformations for Functionalization

Beyond its initial synthesis, the true potential of this compound lies in its subsequent functionalization. Direct C-H activation has emerged as a powerful tool for modifying heterocyclic cores without the need for pre-functionalized substrates, which simplifies synthetic routes significantly. researchgate.netnih.govnih.gov

Future research should focus on the regioselective C-H functionalization of the pyrimidine ring and the methyl groups of the target compound.

Transition-Metal-Catalyzed C-H Functionalization: Palladium and copper are common catalysts for direct C-H arylation, alkenylation, and alkynylation of N-heterocycles. researchgate.netnih.govmdpi.com The pyrimidine ring itself can act as a directing group to guide the catalyst to specific C-H bonds, enabling precise modifications. nih.govacs.org

Metal-Free C-H Functionalization: Developing methods that avoid transition metals is a key goal of sustainable chemistry. These approaches might involve photoredox catalysis or strong base-mediated functionalization. researchgate.net

Investigating these catalytic transformations would allow for the creation of a library of derivatives from the core this compound structure, which is essential for exploring its potential applications.

Integration into Advanced Materials Science Research

The pyrimidine scaffold is not only important in biological contexts but also possesses properties that make it attractive for materials science. rasayanjournal.co.inresearchgate.net Its electron-deficient nature, rigid planar structure, and capacity for hydrogen bonding and π–π stacking are valuable attributes. ijsat.orgtandfonline.com

Prospective research could explore the use of this compound in several areas of materials science:

Monomers for Polymers: The amine functionality could be used to incorporate the pyrimidine unit into polymer backbones, such as polyamides or polyimides. The resulting materials could exhibit enhanced thermal stability or unique optical properties due to the heterocyclic core. researchgate.net

Components of Supramolecular Assemblies: The N-H donors of the amine group and the nitrogen atoms within the pyrimidine ring are excellent candidates for forming predictable hydrogen-bonding networks. tandfonline.comacs.org These non-covalent interactions can guide the self-assembly of molecules into complex, ordered structures like organogels, liquid crystals, or co-crystals with specific functions. nih.govresearchgate.net

Luminescent Materials: Aryl-substituted pyrimidines have been extensively studied as materials for organic light-emitting diodes (OLEDs). researchgate.net Functionalizing this compound with various aromatic groups via catalytic C-H activation could lead to novel fluorescent compounds.

Development of Advanced Spectroscopic Probes Utilizing the Pyrimidine Core

Fluorescent probes are indispensable tools for chemical and biological imaging. The pyrimidine core has been successfully incorporated into fluorescent sensors for various analytes and biological processes. acs.orgnih.govrsc.org The electrophilicity of the pyrimidine ring makes it a suitable recognition unit for nucleophiles like biothiols. acs.org

Future work could focus on designing and synthesizing fluorescent probes based on the this compound scaffold.

Reaction-Based Probes: The pyrimidine ring can be rendered susceptible to nucleophilic aromatic substitution (SNAr). By attaching a fluorophore and a leaving group to the pyrimidine, a "turn-on" fluorescent probe could be developed that responds to specific nucleophilic analytes. acs.org

pH-Sensing Probes: The nitrogen atoms in the pyrimidine ring can be protonated, which alters the electronic properties of the molecule. This change can be harnessed to create probes whose fluorescence is dependent on pH, which is useful for monitoring cellular processes like mitophagy. nih.gov

Bio-imaging Agents: By conjugating the pyrimidine core with other fluorescent dyes like BODIPY, bifunctional probes can be created that not only allow for cellular imaging but may also possess therapeutic activity. frontiersin.org

Synergistic Experimental and Computational Investigations for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital partner to experimental synthesis and analysis. researchgate.netjchemrev.comijcce.ac.ir For a novel compound like this compound, a combined experimental and computational approach would be highly efficient.

Future research should leverage computational tools to:

Predict Reaction Outcomes: DFT calculations can help predict the most likely sites for C-H activation or other functionalization reactions, saving significant experimental effort. nih.gov

Elucidate Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to calculate and interpret UV-vis and fluorescence spectra, providing insights into the electronic transitions responsible for the molecule's photophysical properties. jchemrev.comjchemrev.com

Design Molecules with Target Properties: Computational modeling can predict key molecular properties such as the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. researchgate.netijcce.ac.ir This allows for the in silico design of derivatives with desired electronic or optical characteristics before committing to their synthesis. For example, modeling can guide the design of pyrimidine derivatives as potential topoisomerase or HSP90 inhibitors in cancer therapy. nih.gov

By integrating these computational strategies, the exploration of this compound and its derivatives can be accelerated, leading to a more rapid discovery of their potential applications.

Q & A

Basic: What are the optimal synthetic routes for 5-Methoxy-2,6-dimethylpyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves condensation reactions under controlled conditions. For example:

- Intermediate Formation : React a methoxy-substituted aldehyde (e.g., 4-methoxybenzaldehyde) with acetone and ammonium acetate to generate a pyrimidine precursor .

- Ring Closure : Introduce amine groups via nucleophilic substitution or catalytic amination. Aromatic chlorination (using POCl₃) followed by ammonia treatment is a common step for introducing the amine moiety .

- Purification : Column chromatography (silica gel, 5–10% ethanol in dichloromethane) or recrystallization from acetonitrile/ethanol yields pure product .

Key parameters include temperature control (70–90°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.2 for aldehyde:ammonium acetate) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. To address this:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for cytotoxicity) .

- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (X-ray crystallography or NOESY NMR) to rule out impurity-driven artifacts .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile discrepancies in IC₅₀ values across studies .

For example, if antiviral activity conflicts, compare viral strains (e.g., HIV-1 vs. HCV) and validate target binding via SPR or ITC .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS (positive mode) detects [M+H]⁺ with accurate mass (<5 ppm error). For C₈H₁₂N₄O, expect m/z ≈ 180.1 .

- IR Spectroscopy : Amine N-H stretches (3300–3500 cm⁻¹) and C-O (methoxy, 1250 cm⁻¹) .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., methionine aminopeptidase-1). Set grid parameters to cover the active site (20 ų) .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Models : Train models on pyrimidine analogs using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

For example, derivatives with bulkier substituents (e.g., ethyl instead of methyl) may show enhanced binding to hydrophobic pockets .

Basic: How to handle stability issues during storage?

Methodological Answer:

- Storage Conditions : Keep at –20°C in amber vials under argon to prevent oxidation. Desiccate using silica gel to avoid hydrolysis .

- Stability Monitoring : Perform monthly HPLC checks (C18 column, 0.1% TFA in H₂O/ACN). Degradation products (e.g., demethylated analogs) indicate light/moisture exposure .

- Solvent Selection : Avoid DMSO for long-term storage; use anhydrous DMF or ethanol .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Crystal Growth : Use slow evaporation (acetonitrile/ethyl acetate, 1:1) at 4°C. Add seed crystals from analogous compounds (e.g., 4,6-dichloro-5-methoxypyrimidine) to induce nucleation .

- Diffraction Issues : Address weak scattering with synchrotron radiation (λ = 0.7–1.0 Å). For twinned crystals, apply SHELX-TWIN refinement .

- Intermolecular Interactions : Short Cl···N contacts (3.09–3.10 Å) may stabilize the lattice, but methyl groups can disrupt packing—optimize substituent bulk .

Advanced: How to design derivatives to enhance metabolic stability?

Methodological Answer:

- Block Metabolic Hotspots : Replace labile methoxy groups with CF₃ or cyclopropyl via Suzuki coupling .

- Isotopic Labeling : Introduce ²H or ¹³C at methyl sites to track degradation (LC-MS/MS).

- Prodrug Strategies : Mask the amine as a pivaloyloxymethyl (POM) ester to improve oral bioavailability .

Validate using human liver microsome assays (t₁/₂ > 60 min) and CYP450 inhibition screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.